![molecular formula C22H21NO5 B15283743 methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)
methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a benzoate ester under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid
- Mycophenolic acid
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Uniqueness
Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate stands out due to its specific structural features, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H21NO5 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
methyl 4-[(E)-[6-hydroxy-3-oxo-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-27-22(26)15-6-4-14(5-7-15)12-19-20(25)16-8-9-18(24)17(21(16)28-19)13-23-10-2-3-11-23/h4-9,12,24H,2-3,10-11,13H2,1H3/b19-12+ |
Clé InChI |
FHBUBKBWIZJUJX-XDHOZWIPSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
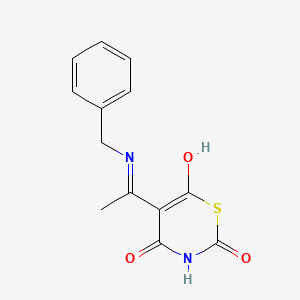
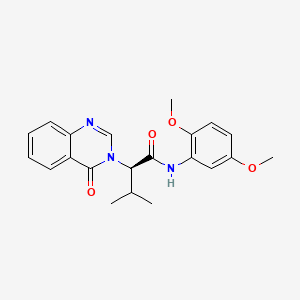

![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)
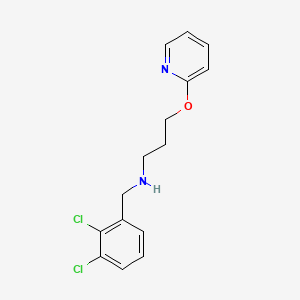
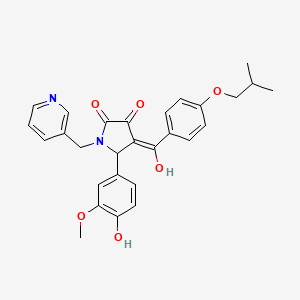
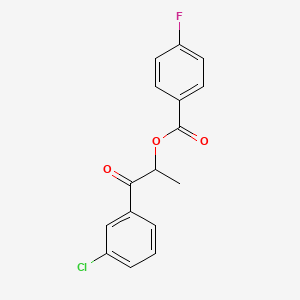
![2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole](/img/structure/B15283702.png)
![1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B15283737.png)
